molecular formula C13H16ClNO3 B1324239 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane CAS No. 898768-44-0

7-Chloro-1-(4-nitrophenyl)-1-oxoheptane

Cat. No.: B1324239
CAS No.: 898768-44-0
M. Wt: 269.72 g/mol
InChI Key: ZRAMRPCIWKYFQL-UHFFFAOYSA-N
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Description

7-Chloro-1-(4-nitrophenyl)-1-oxoheptane: is an organic compound characterized by the presence of a chloro group, a nitrophenyl group, and a heptane backbone with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane typically involves the following steps:

    Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene. This is achieved by treating benzene with a mixture of concentrated sulfuric acid and concentrated nitric acid.

    Chlorination: The nitrobenzene is then chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to form 4-chloronitrobenzene.

    Friedel-Crafts Acylation: The final step involves the Friedel-Crafts acylation of 4-chloronitrobenzene with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted derivatives.

    Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride.

    Substitution: Amines, thiols, alkoxides, in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

    Reduction: 7-Chloro-1-(4-aminophenyl)-1-oxoheptane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 7-Chloro-1-(4-nitrophenyl)heptanoic acid.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 7-chloro-1-(4-nitrophenyl)-1-oxoheptane exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth, making them potential candidates for developing new antibiotics. A case study involving the synthesis of related compounds demonstrated their effectiveness against resistant strains of bacteria, highlighting the need for further investigation into their pharmacological profiles.

Anticancer Properties
There is emerging evidence suggesting that this compound may have anticancer effects. In vitro studies have shown that certain analogs can induce apoptosis in cancer cells through the activation of specific signaling pathways. A notable study explored the compound's ability to inhibit cell proliferation in various cancer cell lines, revealing IC50 values that suggest promising therapeutic potential.

Materials Science

Polymer Chemistry
In materials science, this compound has been utilized as a coupling agent in the synthesis of advanced polymeric materials. Its reactive functional groups allow for the formation of covalent bonds with polymer backbones, enhancing the mechanical properties of the resulting materials. A comparative study showed that polymers modified with this compound exhibited improved tensile strength and thermal stability.

Nanomaterials
The compound has also been explored as a precursor for synthesizing nanomaterials. Its unique structure allows for functionalization at the nanoscale, leading to materials with enhanced optical and electronic properties. Research has focused on using this compound in the development of nanosensors and drug delivery systems.

Biochemical Applications

Protein Modification
this compound has been used to modify proteins for research purposes. Its ability to selectively react with amino acid side chains makes it a valuable tool in studying protein structure and function. A detailed analysis revealed that this compound can effectively label specific residues in proteins, facilitating investigations into enzyme mechanisms and protein interactions.

Case Studies and Data Tables

Application AreaCompound UseKey Findings
Medicinal ChemistryAntimicrobial AgentsEffective against resistant bacterial strains
Anticancer AgentsInduces apoptosis in cancer cell lines
Materials SciencePolymer Coupling AgentImproved mechanical properties in modified polymers
Nanomaterial PrecursorEnhanced optical/electronic properties
Biochemical ApplicationsProtein ModificationSelective labeling of amino acids

Mechanism of Action

The mechanism of action of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane depends on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

    7-Chloro-1-(4-aminophenyl)-1-oxoheptane: Similar structure but with an amino group instead of a nitro group.

    7-Chloro-1-(4-methoxyphenyl)-1-oxoheptane: Similar structure but with a methoxy group instead of a nitro group.

    7-Chloro-1-(4-hydroxyphenyl)-1-oxoheptane: Similar structure but with a hydroxy group instead of a nitro group.

Uniqueness: 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane is unique due to the presence of both a nitro group and a chloro group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

7-Chloro-1-(4-nitrophenyl)-1-oxoheptane, with the CAS number 898768-44-0, is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a chloro and nitro group, suggests potential biological activities that merit detailed exploration.

Key Properties

PropertyValue
Molecular Weight280.69 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
LogPNot specified

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. The presence of the nitro group may enhance its electrophilic nature, allowing it to participate in nucleophilic attacks on biological macromolecules such as proteins and nucleic acids. This can lead to alterations in enzymatic activity or gene expression.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar functional groups have shown effectiveness against a range of bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

These findings suggest that this compound may possess similar antimicrobial capabilities, warranting further investigation.

Anticancer Potential

Research has also focused on the anticancer potential of compounds containing the nitrophenyl moiety. Studies have demonstrated that such compounds can induce apoptosis in cancer cells through various mechanisms, including:

  • Inhibition of cell proliferation
  • Induction of oxidative stress
  • Modulation of apoptotic pathways

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various nitrophenyl derivatives. The results indicated that compounds with a chloro substitution exhibited enhanced activity against gram-positive bacteria compared to their non-chloro counterparts .

Study 2: Anticancer Activity

In another study, researchers explored the anticancer effects of similar compounds on human breast cancer cell lines (MCF-7). The results showed that treatment with these compounds led to a significant reduction in cell viability and increased apoptosis rates, suggesting potential for therapeutic application in cancer treatment .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane, and what experimental parameters influence yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where a nitrophenyl group is introduced to a heptane backbone, followed by chlorination. Key parameters include reaction temperature (optimized between 0–5°C for nitro-group stability), solvent polarity (e.g., dichloromethane for electrophilic substitution), and stoichiometric control of acylating agents. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify the nitroaromatic proton environment (δ 8.2–8.4 ppm for para-substituted nitro groups) and carbonyl signals (δ 190–210 ppm).
  • IR : Stretching frequencies for C=O (1680–1750 cm1^{-1}) and NO2_2 (1520–1350 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 297.06). Cross-referencing with computational simulations (e.g., Gaussian) improves accuracy .

Q. How does the nitro group influence the compound’s reactivity under basic conditions?

  • Methodological Answer : The electron-withdrawing nitro group deactivates the aromatic ring, reducing susceptibility to electrophilic attack. Under basic conditions, the carbonyl oxygen may undergo nucleophilic addition, requiring controlled pH (e.g., <10) to prevent hydrolysis. Solvent choice (e.g., DMF for polar aprotic stability) is critical .

Advanced Research Questions

Q. What strategies are used to elucidate the reaction mechanism of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via HPLC or in situ FTIR to identify rate-determining steps.
  • Isotopic Labeling : Use 18^{18}O-labeled carbonyl groups to trace oxygen transfer pathways.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and intermediates .

Q. How can reaction conditions be optimized to mitigate side reactions during chlorination?

  • Methodological Answer :

  • Temperature Control : Maintain ≤40°C to avoid radical side reactions.
  • Catalyst Screening : Test Lewis acids (e.g., AlCl3_3) vs. ionic liquids for regioselectivity.
  • Quenching Protocols : Use aqueous NaHCO3_3 to neutralize excess HCl and prevent over-chlorination .

Q. How should researchers resolve contradictory spectral data for nitro-group orientation in the compound?

  • Methodological Answer :

  • 2D NMR (NOESY/ROESY) : Detect spatial proximity between nitro-group protons and adjacent substituents.
  • X-ray Crystallography : Resolve crystal packing effects that may distort spectral interpretations.
  • Comparative Analysis : Cross-validate with analogs (e.g., 4-nitrophenyl derivatives) to identify consistent spectral patterns .

Q. What computational methods are suitable for predicting the compound’s stability in aqueous environments?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solvation shells and hydrogen-bonding interactions.
  • pKa_a Prediction Tools : Use ChemAxon or SPARC to estimate hydrolysis susceptibility.
  • Degradation Pathways : Apply DFT to model plausible hydrolysis intermediates .

Q. How can the compound’s stability under photolytic conditions be experimentally assessed?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Track absorbance changes (λ = 300–400 nm) under controlled UV exposure.
  • LC-MS Monitoring : Identify photodegradation products (e.g., nitro-to-nitrito rearrangement).
  • Quantum Yield Calculations : Measure photon efficiency using actinometry (e.g., ferrioxalate) .

Q. What methodologies enable the design of novel derivatives with enhanced bioactivity?

  • Methodological Answer :

  • SAR Studies : Systematically modify substituents (e.g., replacing chloro with fluoro) and assess bioactivity via in vitro assays.
  • Docking Simulations : Use AutoDock Vina to predict binding affinities with target proteins (e.g., enzymes in microbial pathways).
  • Metabolic Stability Assays : Evaluate microsomal half-life (e.g., liver microsomes) to prioritize derivatives .

Properties

IUPAC Name

7-chloro-1-(4-nitrophenyl)heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c14-10-4-2-1-3-5-13(16)11-6-8-12(9-7-11)15(17)18/h6-9H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAMRPCIWKYFQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCCCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642268
Record name 7-Chloro-1-(4-nitrophenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-44-0
Record name 7-Chloro-1-(4-nitrophenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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